molecular formula C8H10FNO2S B3021610 1-(3-Fluoro-4-methylphenyl)methanesulfonamide CAS No. 919354-68-0

1-(3-Fluoro-4-methylphenyl)methanesulfonamide

Cat. No. B3021610
M. Wt: 203.24
InChI Key: BRGBJOARAPZJCN-UHFFFAOYSA-N
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Description

“1-(3-Fluoro-4-methylphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H10FNO2S . It is also known by other names such as “(3-fluoro-4-methylphenyl)methanesulfonamide” and "UR7" .


Molecular Structure Analysis

The molecular structure of “1-(3-Fluoro-4-methylphenyl)methanesulfonamide” can be analyzed using various spectroscopic techniques. For instance, a 1D 1H NMR sample of the compound was analyzed at a temperature of 298K and pH 6.0 using a Bruker Avance 600MHz spectrometer .

Scientific Research Applications

Computational Study and Molecular Analysis

1-(3-Fluoro-4-methylphenyl)methanesulfonamide has been studied using Density Functional Theory (DFT) for understanding its molecular conformation, NMR chemical shifts, and vibrational transitions. Such computational studies are crucial for predicting the behavior of this compound in various chemical environments, which can be beneficial for designing new compounds with specific properties (Karabacak, Cinar, & Kurt, 2010).

Chemical Synthesis and Reactions

Research has explored new synthetic routes and chemical reactions involving 1-(3-Fluoro-4-methylphenyl)methanesulfonamide. For example, the Horner-Wittig reaction with aldehydes and ketones using this compound has been studied, offering insights into the synthesis of vinyl fluorides and other fluorinated compounds (McCarthy, Matthews, Edwards, Stemerick, & Jarvi, 1990). Additionally, the synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives via a new C–S bond-forming strategy has been developed, highlighting its potential as a versatile synthon in organic synthesis (Prakash, Wang, Ni, Thomas, & Olah, 2010).

Molecular Structure Analysis

The molecular structure of 1-(3-Fluoro-4-methylphenyl)methanesulfonamide derivatives has been studied through X-ray powder diffraction, revealing detailed insights into their supramolecular assembly and intermolecular interactions. Such studies are important for understanding the physical and chemical properties of these compounds, which can be applied in material science and drug design (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

Enantioselective Reactions

The enantioselective addition of 1-(3-Fluoro-4-methylphenyl)methanesulfonamide derivatives to various unsaturated compounds has been explored. This research provides valuable information on the synthesis of chiral compounds, which is essential in the development of drugs and other biologically active molecules (Kamlar, Bravo, Alba, Hybelbauerová, Císařová, Veselý, Moyano, & Rios, 2010).

Chemical Sensing and Analysis

The compound has been used in the development of new methods for chemical sensing. For instance, the fluorescence response of N-methylacridone for methanesulfonic acid has been studied, proposing a new approach for detecting stronger acids (Masuda, Uda, Kamochi, & Takadate, 2005).

Safety And Hazards

According to the safety data sheet, “1-(3-Fluoro-4-methylphenyl)methanesulfonamide” is stable under normal conditions. It is incompatible with strong oxidizing agents and excess heat. Hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, and hydrogen fluoride .

properties

IUPAC Name

(3-fluoro-4-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-6-2-3-7(4-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGBJOARAPZJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CS(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734628
Record name 1-(3-Fluoro-4-methylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methylphenyl)methanesulfonamide

CAS RN

919354-68-0
Record name 1-(3-Fluoro-4-methylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluoro-4-methylphenyl)methanesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Bello - Journal of Biomolecular Structure and Dynamics, 2022 - Taylor & Francis
Ivermectin (IVM) is an FDA-approved drug that has shown antiviral activity against a wide variety of viruses in recent years. IVM inhibits the formation of the importin-α/β1 heterodimeric …
MH ElNaggar, GM Abdelwahab, O Kutkat, M GabAllah… - Marine Drugs, 2022 - mdpi.com
Several natural products recovered from a marine-derived Aspergillus niger were tested for their inhibitory activity against SARS CoV-2 in vitro. Aurasperone A (3) was found to inhibit …
Number of citations: 10 0-www-mdpi-com.brum.beds.ac.uk
A Ghorbani, S Samarfard, M Jajarmi, M Bagheri… - Gene Reports, 2022 - Elsevier
Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causal agent of the coronavirus disease (COVID-19) pandemic, has infected millions of people globally. Genetic …

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